Ethyl 2-(3,5-dimethylpiperidin-1-yl)propanoate
Overview
Description
Ethyl 2-(3,5-dimethylpiperidin-1-yl)propanoate is a chemical compound belonging to the class of piperidine derivatives. This compound is known for its diverse applications, ranging from its use as a pesticide and insecticide to potential roles in medical research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,5-dimethylpiperidin-1-yl)propanoate typically involves the reaction of 3,5-dimethylpiperidine with ethyl 2-bromopropanoate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Purification of the final product is typically achieved through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, converting the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3,5-dimethylpiperidin-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an insecticide.
Medicine: Investigated for potential therapeutic properties, including its effects on neurological pathways.
Industry: Utilized in the production of pesticides and other agrochemicals due to its potent insecticidal properties.
Mechanism of Action
The mechanism by which Ethyl 2-(3,5-dimethylpiperidin-1-yl)propanoate exerts its effects involves interaction with specific molecular targets. In the context of its insecticidal properties, it likely interferes with the nervous system of insects, leading to paralysis and death. The exact molecular pathways and targets are subjects of ongoing research, but it is believed to involve the modulation of ion channels and neurotransmitter receptors.
Comparison with Similar Compounds
Ethyl 2-(3,5-dimethylpiperidin-1-yl)propanoate can be compared with other piperidine derivatives such as:
- Mthis compound
- Ethyl 2-(4-methylpiperidin-1-yl)propanoate
- Ethyl 2-(3,5-dimethylpiperidin-1-yl)butanoate
These compounds share similar structural features but differ in their substituents and chain lengths, which can influence their chemical reactivity and biological activity. Ethyl 2-(3,5-dimethylpiperidin-1-
Properties
IUPAC Name |
ethyl 2-(3,5-dimethylpiperidin-1-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-5-15-12(14)11(4)13-7-9(2)6-10(3)8-13/h9-11H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPWKIBAQQJFLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1CC(CC(C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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